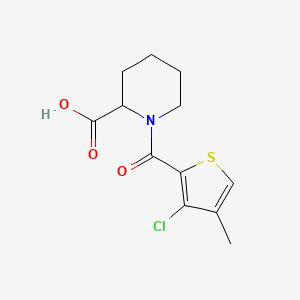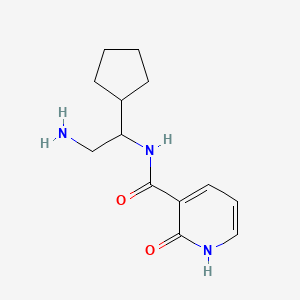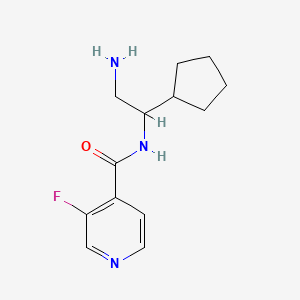
(2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid, also known as DICA, is a small molecule that has been of great interest in scientific research due to its potential therapeutic applications. It is a derivative of the amino acid serine and has been shown to have a range of biological effects, including anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of (2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid is not fully understood, but it is thought to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, this compound may reduce the production of these mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been found to have anti-cancer effects, including the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid is that it is a relatively small molecule, which makes it easy to synthesize and manipulate in the laboratory. However, its low yield of synthesis can be a limitation for large-scale experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on (2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as arthritis and colitis. Further research is needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine its effectiveness in different types of cancer and to identify the optimal dosing and administration strategies. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies based on this molecule.
Conclusion:
In conclusion, this compound is a small molecule that has shown promise as a therapeutic agent for a range of diseases, including inflammatory diseases and cancer. Its mechanism of action is not fully understood, but it is thought to involve the inhibition of COX-2 activity. Further research is needed to fully understand its effects and to develop more effective therapies based on this molecule.
Méthodes De Synthèse
The synthesis of (2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid involves a multistep process that begins with the reaction of serine with acetic anhydride to form N-acetylated serine. This intermediate is then reacted with 2,3-dihydro-1H-indene-2-carboxylic acid to form the desired product, this compound. The overall yield of this process is around 20%, making it a relatively low-yielding synthesis method.
Applications De Recherche Scientifique
(2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid has been shown to have a range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis.
Propriétés
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-indene-2-carbonylamino)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-7-11(13(17)18)14-12(16)10-5-8-3-1-2-4-9(8)6-10/h1-4,10-11,15H,5-7H2,(H,14,16)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTVSVRJIWFMFP-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-3-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6644753.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![10-Ethyl-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644775.png)
![10-Ethyl-6-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644779.png)
![3-[3-(2-Phenylpropan-2-yl)-1,2,4-oxadiazol-5-yl]propanenitrile](/img/structure/B6644784.png)

![4-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]phenol](/img/structure/B6644794.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone](/img/structure/B6644801.png)


![4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol](/img/structure/B6644815.png)
![1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol](/img/structure/B6644821.png)

